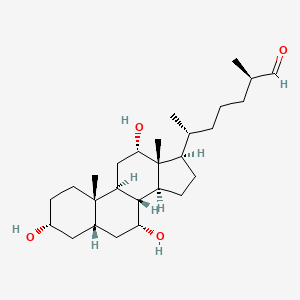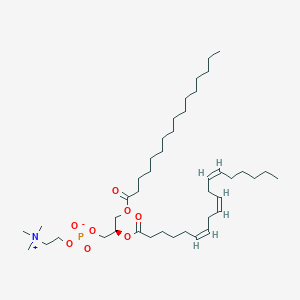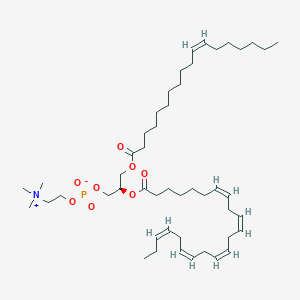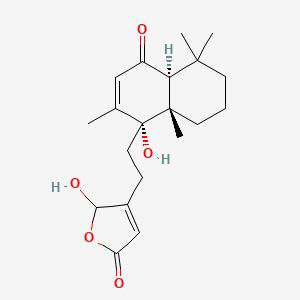![molecular formula C13H14ClN3S B1265338 2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)
2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(butan-2-ylidene)-2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazine is a member of the class of 1,3-thiazoles that is 2-[2-(butan-2-ylidene)hydrazino]-1,3-thiazole carrying an additional 4-chlorophenyl substituent at position 4. It has a role as an EC 2.3.1.48 (histone acetyltransferase) inhibitor. It is a member of 1,3-thiazoles, a hydrazone and a member of monochlorobenzenes.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformation
The literature on thiazole derivatives, including similar structures, underlines their role in the synthesis of various bioactive molecules. These compounds have been widely studied for their chemical and biological properties, with specific focus on their utility in creating a range of pharmaceutical agents demonstrating diverse biological activities. The synthesis of phosphorylated derivatives of 1,3-azoles, a category to which the mentioned chemical belongs, has been explored for their insecticidal, anti-blastic, sugar-lowering, and neurodegenerative activity among others (Abdurakhmanova et al., 2018).
Heterocyclic Compound Synthesis
The synthetic potential of thiazole derivatives for creating various heterocyclic compounds has been emphasized. These derivatives are instrumental in synthesizing complex heterocycles such as 1-benzofurans, indoles, and their derivatives, showcasing the synthetic flexibility and utility of thiazole derivatives in medicinal chemistry (Petrov & Androsov, 2013).
Biological Activities
Thiazole derivatives are noted for their broad spectrum of biological activities. Not only do they serve as key intermediates in chemical synthesis, but they also exhibit significant pharmacological properties. This has led to their investigation as potential therapeutic agents with antioxidant, anti-inflammatory, and antimicrobial activities, thereby highlighting their importance in drug discovery and development (Raut et al., 2020).
Antioxidant and Anti-inflammatory Agents
A specific study on benzofused thiazole derivatives revealed their potential as antioxidant and anti-inflammatory agents. The research highlighted the synthesis of these derivatives and their evaluation for in vitro antioxidant and anti-inflammatory activities, underscoring the significant therapeutic potential of thiazole derivatives in addressing oxidative stress and inflammation (Raut et al., 2020).
Patent Reviews on Thiazole Derivatives
Patent literature reviews from 2008 to 2012 have documented the extensive development of thiazole derivatives across a range of pharmacological activities. These reviews provide insights into the therapeutic potential of thiazole derivatives, illustrating the versatility and significance of thiazole as a core structure in medicinal chemistry (Leoni et al., 2014).
Eigenschaften
Produktname |
2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole |
|---|---|
Molekularformel |
C13H14ClN3S |
Molekulargewicht |
279.79 g/mol |
IUPAC-Name |
N-[(E)-butan-2-ylideneamino]-4-(4-chlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H14ClN3S/c1-3-9(2)16-17-13-15-12(8-18-13)10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3,(H,15,17)/b16-9+ |
InChI-Schlüssel |
JKSGMXGOUDXURP-CXUHLZMHSA-N |
Isomerische SMILES |
CC/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C |
Kanonische SMILES |
CCC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



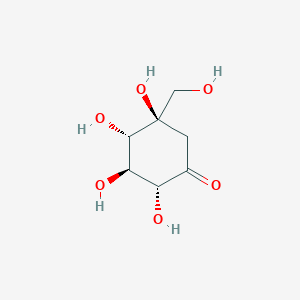

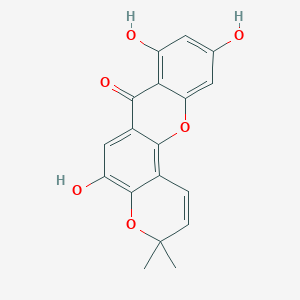
![[(E)-[(3-bromophenyl)(3-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1265260.png)

![2-ethoxyethyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1265265.png)
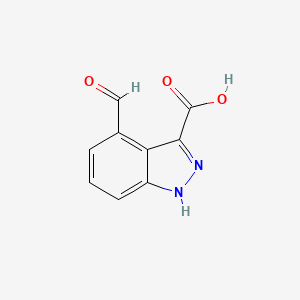
![4-[5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265268.png)
